

# Roginolisib hemifumarate dose escalation and MTD determination

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                          |           |
|----------------------|--------------------------|-----------|
| Compound Name:       | Roginolisib hemifumarate |           |
| Cat. No.:            | B15190132                | Get Quote |

# Roginolisib Hemifumarate Technical Support Center

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information for researchers utilizing **Roginolisib hemifumarate** in their experiments. It includes troubleshooting guides and frequently asked questions to address specific issues that may be encountered.

## Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of **Roginolisib hemifumarate**?

Roginolisib is a potent, orally active, and selective allosteric modulator of phosphoinositide 3-kinase delta (PI3K $\delta$ ).[1][2][3][4] By binding to a site distinct from the ATP-binding pocket, it provides a highly specific inhibition of PI3K $\delta$ .[1][3][4] This selective inhibition blocks the PI3K/AKT/mTOR signaling pathway, which is crucial for cell proliferation, survival, and metabolism.[5][6] Aberrant activation of this pathway is common in various cancers.[5][7] Roginolisib's mechanism also involves modulating the tumor microenvironment by affecting immune cells, such as reducing regulatory T-cells (Tregs).[8][9]

Q2: What were the dose escalation levels and observed toxicities in the Phase I clinical trial?







The first-in-human Phase I trial (DIONE-01, NCT04328844) of Roginolisib evaluated continuous daily dosing at 10 mg, 20 mg, 40 mg, and 80 mg in patients with advanced cancers. [2][3][4][10][11][12]

Q3: What is the Maximum Tolerated Dose (MTD) and the Recommended Phase II Dose (RP2D) of Roginolisib?

In the DIONE-01 Phase I trial, no dose-limiting toxicities (DLTs) were observed across all tested dose levels (10 mg, 20 mg, 40 mg, and 80 mg daily).[1][3][10][13][14] Therefore, the Maximum Tolerated Dose (MTD) was not reached. The Recommended Phase II Dose (RP2D) was determined to be 80 mg once daily based on safety, tolerability, and biological activity.[2][3][4] [10][13]

Q4: What are the common adverse events associated with Roginolisib?

Roginolisib has been shown to be well-tolerated.[1][2][3][4][13] The most common treatment-emergent adverse events (TEAEs) observed in the Phase I trial were primarily Grade 1 and 2. [2][15] These included transient diarrhea and elevations in AST/ALT levels.[2] Less than 7% of Grade 3/4 TEAEs were considered related to Roginolisib, and none led to dose interruption or discontinuation.[1][3][4][13][14] Notably, long-term administration has not been associated with the severe diarrhea or hepatotoxicity seen with other PI3K $\delta$  inhibitors.[16]

## **Troubleshooting Guide**



| Issue                                                | Potential Cause                                                    | Recommended Action                                                                                                                                                                                                                                                                          |
|------------------------------------------------------|--------------------------------------------------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Unexpectedly high cytotoxicity in vitro              | Off-target effects at high concentrations.                         | Confirm the on-target activity by assessing the phosphorylation of downstream targets like AKT. It has been noted that in vitro effects of Roginolisib were most significant at higher concentrations (around 100 μM), which may be suprapharmacological for selective PI3Kδ inhibition.[5] |
| Inconsistent results in cell-<br>based assays        | Cell line variability; passage number.                             | Ensure consistent cell line source and passage number.  Different cancer cell lines may have varying dependence on the PI3Kδ pathway.                                                                                                                                                       |
| Difficulty in dissolving<br>Roginolisib hemifumarate | Improper solvent or concentration.                                 | Refer to the manufacturer's instructions for the recommended solvent and solubility. Prepare fresh solutions for each experiment to ensure stability.                                                                                                                                       |
| Apparent lack of in vivo efficacy in animal models   | Suboptimal dosing or administration route; tumor model resistance. | Review preclinical toxicology and pharmacokinetic data to ensure appropriate dose levels are being used.[6][17] The selected tumor model should have a demonstrated dependence on the PI3Kδ pathway.                                                                                        |

# **Data Presentation**



Table 1: **Roginolisib Hemifumarate** Phase I (DIONE-01) Dose Escalation and MTD Determination

| Dose Cohort (Once<br>Daily)         | Number of Patients<br>(Solid Tumors) | Dose-Limiting<br>Toxicities (DLTs) | Treatment-<br>Emergent Adverse<br>Events (TEAEs)             |
|-------------------------------------|--------------------------------------|------------------------------------|--------------------------------------------------------------|
| 10 mg                               | 4                                    | 0                                  | Primarily Grade 1/2                                          |
| 20 mg                               | 4                                    | 0                                  | Primarily Grade 1/2                                          |
| 40 mg                               | 4                                    | 0                                  | Primarily Grade 1/2                                          |
| 80 mg                               | 4                                    | 0                                  | Primarily Grade 1/2;<br><7% Grade 3/4 (not<br>dose-limiting) |
| Maximum Tolerated Dose (MTD)        | Not Reached                          |                                    |                                                              |
| Recommended Phase<br>II Dose (RP2D) | 80 mg                                | _                                  |                                                              |

Data sourced from the DIONE-01 Phase I clinical trial (NCT04328844).[2][3][4][10][11][12]

# **Experimental Protocols**

Protocol: Phase I Dose Escalation and Safety Assessment (DIONE-01 Trial)

- Study Design: A 3+3 cohort dose-escalation design was utilized.[18]
- Patient Population: Adult patients (≥18 years) with histologically or cytologically confirmed advanced or metastatic malignancies, including solid tumors and follicular lymphoma, with an ECOG performance status of ≤2.[14][18]
- Dose Escalation: Patients were enrolled in sequential cohorts and received continuous daily oral doses of Roginolisib at 10 mg, 20 mg, 40 mg, and 80 mg.[2][3][4][10][11][12]
- Toxicity Assessment:



- Toxicities were graded according to the Common Terminology Criteria for Adverse Events (CTCAE) version 5.0.[18]
- The DLT evaluation period was the first cycle of treatment.
- Assessments included regular monitoring of vital signs, physical examinations, and standard laboratory hematology and chemistry panels.[18]
- Pharmacokinetic (PK) Assessment:
  - Blood samples were collected at predefined time points to characterize the PK profile of Roginolisib.[18]
- Pharmacodynamic (PD) Assessment:
  - PD effects were evaluated by measuring the inhibition of CD63 expression on basophils and analyzing changes in circulating immune cell subsets via mass cytometry (CyTOF).
     [11][16][19]
- Efficacy Assessment:
  - Antitumor activity was documented using Response Evaluation Criteria in Solid Tumors (RECIST 1.1).[18]

### **Visualizations**





Click to download full resolution via product page

Caption: Roginolisib's PI3K $\delta$  signaling pathway inhibition.





Click to download full resolution via product page

Caption: DIONE-01 trial dose escalation workflow.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. iOnctura announces FDA clearance of IND application for roginolisib, a first-in-class allosteric modulator of PI3Kδ [prnewswire.com]
- 2. ascopubs.org [ascopubs.org]
- 3. iOnctura reaches new clinical milestones in uveal melanoma [prnewswire.com]
- 4. cancerresearchhorizons.com [cancerresearchhorizons.com]
- 5. The highly selective and oral phosphoinositide 3-kinase delta (PI3K-δ) inhibitor roginolisib induces apoptosis in mesothelioma cells and increases immune effector cell composition -PMC [pmc.ncbi.nlm.nih.gov]
- 6. Non-Clinical Toxicology Evaluation of the Novel Non-ATP Competitive Oral PI3 Kinase Delta Inhibitor Roginolisib PubMed [pubmed.ncbi.nlm.nih.gov]

## Troubleshooting & Optimization





- 7. Current State and Future Challenges for PI3K Inhibitors in Cancer Therapy PMC [pmc.ncbi.nlm.nih.gov]
- 8. clinicaltrials.eu [clinicaltrials.eu]
- 9. wp-ionctura-2025.s3.eu-west-2.amazonaws.com [wp-ionctura-2025.s3.eu-west-2.amazonaws.com]
- 10. ascopubs.org [ascopubs.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. onclive.com [onclive.com]
- 14. targetedonc.com [targetedonc.com]
- 15. iOnctura expands PI3K inhibitor programme to NSCLC Clinical Trials Arena [clinicaltrialsarena.com]
- 16. researchgate.net [researchgate.net]
- 17. Non-Clinical Toxicology Evaluation of the Novel Non-ATP Competitive Oral PI3 Kinase Delta Inhibitor Roginolisib PMC [pmc.ncbi.nlm.nih.gov]
- 18. wp-ionctura-2025.s3.eu-west-2.amazonaws.com [wp-ionctura-2025.s3.eu-west-2.amazonaws.com]
- 19. wp-ionctura-2024.s3.eu-west-2.amazonaws.com [wp-ionctura-2024.s3.eu-west-2.amazonaws.com]
- To cite this document: BenchChem. [Roginolisib hemifumarate dose escalation and MTD determination]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15190132#roginolisib-hemifumarate-dose-escalation-and-mtd-determination]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com